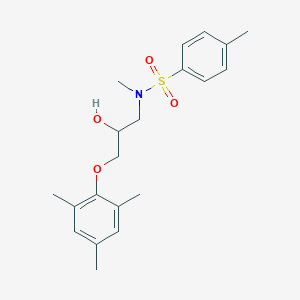

N-(2-hydroxy-3-(mesityloxy)propyl)-N,4-dimethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-hydroxy-3-(mesityloxy)propyl)-N,4-dimethylbenzenesulfonamide, also known as HMBPP, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. HMBPP is a member of the family of bisphosphonates, which are synthetic compounds that have been developed to treat bone-related diseases such as osteoporosis and bone metastases. In recent years, HMBPP has been studied extensively for its potential uses in cancer therapy, immunology, and infectious diseases.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Sulfonamide derivatives are synthesized and characterized to understand their structural and electronic properties. For instance, the synthesis of novel sulfonamide molecules involves complex reactions and is characterized using spectroscopic tools and computational studies. These compounds often exhibit unique crystalline structures and are stabilized by various intermolecular interactions, which are crucial for their potential applications in fields like material science and drug development (Murthy et al., 2018).

Anticancer and Antitumor Activities

Some sulfonamide derivatives have been studied for their anticancer and antitumor properties. For example, certain sulfonamide analogs have shown inhibition of the HIF-1 pathway, which is significant in tumor growth suppression in animal models of cancer. The structural motifs of these compounds are key to their function and potential as cancer therapeutics (Mun et al., 2012).

Enzyme Inhibition

Sulfonamides have been identified as high-affinity inhibitors of specific enzymes, such as kynurenine 3-hydroxylase. These inhibitors can significantly impact the pathophysiological role of the kynurenine pathway after neuronal injury, highlighting their potential in neurological research and therapy (Röver et al., 1997).

Drug Development

The synthesis and biochemical evaluation of sulfonamide derivatives are crucial steps in drug development, especially for targeting specific diseases. For example, novel sulfonamide compounds have been synthesized as inhibitors for cyclooxygenase-2, a key enzyme in the inflammation process. These studies involve molecular docking and bioassay studies to evaluate their efficacy as potential drugs (Al-Hourani et al., 2016).

Pharmacological Properties

The pharmacological properties of sulfonamide derivatives, such as their anti-pancreatic cancer activities and preclinical pharmacology, are extensively researched. Investigations include in vitro and in vivo studies to determine their anticancer activity, pharmacokinetic properties, and stability, providing a foundation for their potential therapeutic use (Wang et al., 2012).

Propiedades

IUPAC Name |

N-[2-hydroxy-3-(2,4,6-trimethylphenoxy)propyl]-N,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO4S/c1-14-6-8-19(9-7-14)26(23,24)21(5)12-18(22)13-25-20-16(3)10-15(2)11-17(20)4/h6-11,18,22H,12-13H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBVAVXXEEHDEFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(COC2=C(C=C(C=C2C)C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-3-(mesityloxy)propyl)-N,4-dimethylbenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2875713.png)

![4-Methoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B2875714.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-1,2,3-benzothiadiazole-6-carboxamide](/img/structure/B2875716.png)

![4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B2875722.png)

![2-[(2,4-Dichlorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2875729.png)

![N-[1-(Cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2875734.png)